molecular formula C8H8Cl2O B13700889 2-Chloro-4-(chloromethoxy)toluene

2-Chloro-4-(chloromethoxy)toluene

Cat. No.: B13700889
M. Wt: 191.05 g/mol
InChI Key: WRTUCDGAQZMHFR-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethoxy)toluene is a chlorinated aromatic compound that serves as a versatile and valuable synthetic building block in organic and medicinal chemistry research. Its molecular structure incorporates two distinct reactive sites: the chloromethyl ether group (-O-CH₂Cl) and an aromatic chlorine atom, which allow for sequential and selective functionalization. This makes the compound a key intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Researchers utilize this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. The chloromethoxy group is also a reactive handle for nucleophilic substitution or for further elaboration into other functional groups. Chlorine atoms are a common feature in medicinal chemistry, as their introduction can significantly alter a molecule's biological activity, metabolic stability, and binding affinity through steric, electronic, and lipophilicity effects . This compound is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

2-chloro-4-(chloromethoxy)-1-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3

InChI Key

WRTUCDGAQZMHFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-4-(chloromethoxy)toluene

Detailed Synthetic Procedures

Chlorination of Toluene Derivatives
  • Direct Chlorination: Toluene or 4-methoxytoluene can be chlorinated using chlorine gas in the presence of catalysts such as ferric chloride (FeCl₃) at elevated temperatures (80–120°C). This selectively introduces chlorine atoms at the ortho or para positions relative to the methyl group, favoring the 2-position for this compound.
  • Reaction Medium: Chlorinated hydrocarbons like dichloromethane or 1,2-dichloroethane are commonly used as solvents to maintain anhydrous conditions and facilitate chlorination.
  • Catalysts and Conditions: Iodine may be added as a promoter. The reaction temperature is maintained between 90°C to 120°C during chlorination to optimize yield and selectivity.
  • Example: Chlorination of toluene in 1,2-dichloroethane with chlorine gas and iodine catalyst at 90–120°C yielded high amounts of 2-chlorotoluene derivatives.
Chloromethoxylation
  • Chloromethoxy Group Introduction: The chloromethoxy (-OCH₂Cl) group can be introduced via nucleophilic substitution on methoxylated toluene derivatives or by chloromethylation reactions using chloromethylating agents such as chloromethyl chloride or chloromethanol derivatives.
  • Chloromethylation Process: Typically involves reacting toluene or substituted toluene with paraformaldehyde or trioxymethylene in the presence of hydrochloric acid and zinc chloride catalyst under controlled temperature (30–80°C). This leads to the formation of chloromethylated toluene derivatives, which can be further converted to chloromethoxy derivatives.
  • Optimization: Reaction parameters such as reagent ratios, temperature, and reaction time critically influence the yield of chloromethoxylated products.
Diazotization Route (Less Common)
  • Starting from 2- and 4-aminotoluene, diazotization followed by treatment with cuprous chloride can yield chlorinated toluene derivatives, which can be further functionalized to introduce chloromethoxy groups.

Reaction Conditions and Their Influence on Yield

Parameter Typical Range/Conditions Effect on Yield/Selectivity
Temperature 80–120°C (chlorination); 30–80°C (chloromethylation) Higher temperature favors chlorination but may reduce selectivity; moderate temperatures optimize chloromethylation yield
Solvent Dichloromethane, 1,2-dichloroethane Anhydrous chlorinated solvents improve selectivity and reduce side reactions
Catalyst FeCl₃, ZnCl₂, iodine Catalysts promote chlorination and chloromethylation efficiency
Reagent Ratios Chlorine gas stoichiometric or slight excess; paraformaldehyde in excess Excess chloromethylating agent improves chloromethoxy yield
Reaction Time 2–8 hours depending on step Longer times may increase conversion but risk side products

Data Table Summaries from Literature

Entry Method Starting Material Key Reagents & Catalysts Temp (°C) Time (h) Yield (%) Notes
1 Chlorination Toluene Cl₂, FeCl₃, iodine 90–120 2–4 ~90 High selectivity for 2-chlorotoluene isomer
2 Chloromethylation Toluene Paraformaldehyde, ZnCl₂, HCl 30–80 4–8 Major amounts Produces 2,4-bis-(chloromethyl)-toluene
3 Nucleophilic substitution 4-Methoxytoluene Chloromethoxide source 25–50 2–4 67–78 Yield improved by increasing chloromethoxy reagent
4 Diazotization & substitution 2- and 4-aminotoluene Cuprous chloride 0–40 Hours Moderate Less common route, multi-step

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Catalysts Conditions Yield Range (%) References
Chlorination Selective chlorination of toluene at 2-position Cl₂, FeCl₃, iodine 90–120°C, chlorinated solvent ~90
Chloromethylation Introduction of chloromethyl group at 4-position Paraformaldehyde, ZnCl₂, HCl 30–80°C Major amounts
Nucleophilic substitution Conversion of methoxy to chloromethoxy group Chloromethoxide source 25–50°C 67–78
Diazotization route Diazotization of aminotoluene followed by substitution Cuprous chloride 0–40°C Moderate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethoxy)toluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Key Substituents
2-Chloro-4-(chloromethoxy)toluene C₈H₇Cl₂O 191.06 Not provided ~200–220 (est.) 2-Cl, 4-OCH₂Cl
4-Chloro-2-Methylanisole C₈H₉ClO 156.61 221-860-5 ~230–240 (est.) 4-Cl, 2-OCH₃
2-Chloro-4-fluorotoluene C₇H₆ClF 144.57 452-73-3 154–156 2-Cl, 4-F
Toluene, 2-bromo-4-chloro- C₇H₆BrCl 203.48 27139-97-5 Not provided 2-Br, 4-Cl
Toluene (Baseline) C₇H₈ 92.14 108-88-3 110.62 Unsubstituted

Notes:

  • This compound has a higher molecular weight than analogs due to two chlorine atoms and an oxygen atom in the chloromethoxy group.
  • The chloromethoxy group (-OCH₂Cl) introduces both steric bulk and electron-withdrawing effects, enhancing reactivity in substitution reactions compared to simple methoxy (-OCH₃) or halide substituents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-4-(chloromethoxy)toluene, and how do reaction conditions influence yield?

  • Answer : Synthesis often involves halogenation or substitution reactions. For example, chlorination of 4-(methoxy)toluene using chlorine gas with a catalyst (e.g., FeCl₃) at elevated temperatures (80–120°C) can introduce chloro groups. Alternatively, nucleophilic substitution on toluene derivatives using chloromethoxide under anhydrous conditions may yield the target compound. Reaction parameters like temperature, solvent polarity (e.g., toluene as a solvent), and catalyst loading significantly affect regioselectivity and yield .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and methoxy/chloro groups. Gas Chromatography-Mass Spectrometry (GC-MS) aids in verifying purity and identifying volatile byproducts. Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (C-Cl, C-O-C stretches) .

Q. How can researchers ensure compound stability during storage?

  • Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloromethoxy group. Stability tests via High-Performance Liquid Chromatography (HPLC) at intervals (0, 7, 30 days) under varying temperatures (4°C, 25°C) can identify degradation thresholds .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis (e.g., over-chlorination or demethylation)?

  • Answer : Over-chlorination may arise from excess Cl₂ or prolonged reaction times, favoring electrophilic aromatic substitution at adjacent positions. Demethylation can occur under acidic conditions via protonation of the methoxy group, leading to C-O bond cleavage. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) help identify transition states and optimize conditions to suppress side reactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Answer : Discrepancies often stem from solvent purity or measurement methods. Systematic solubility studies in toluene, DMSO, and acetonitrile using gravimetric analysis (saturation points at 25°C) and UV-Vis spectroscopy (Beer-Lambert law) provide standardized data. Control experiments with rigorously dried solvents are essential .

Q. What advanced analytical methods detect trace impurities or degradation products?

  • Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) can identify non-volatile degradation products (e.g., hydrolyzed derivatives). X-ray Crystallography confirms structural integrity, while Differential Scanning Calorimetry (DSC) detects polymorphic changes affecting stability .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., Suzuki coupling)?

  • Answer : Use directing groups (e.g., boronic esters) to steer cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/water biphasic systems enhance selectivity. Computational tools (e.g., molecular docking) predict reactive sites, guiding experimental design .

Methodological Notes

  • Synthesis Optimization : Design fractional factorial experiments to evaluate the impact of temperature, solvent, and catalyst ratios on yield .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for chloroaromatic compounds to ensure accuracy .
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

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